molecular formula C7H3Cl2F3O B6327361 2,6-Dichloro-3-(trifluoromethyl)phenol CAS No. 393-00-0

2,6-Dichloro-3-(trifluoromethyl)phenol

Cat. No. B6327361
CAS RN: 393-00-0
M. Wt: 231.00 g/mol
InChI Key: OFBUXKCICMFVDE-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-(trifluoromethyl)phenol” is an organic compound with a chemical formula of C7H3Cl2F3O. It is a derivative of phenol, which is a class of compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of “2,6-Dichloro-3-(trifluoromethyl)phenol” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3-(trifluoromethyl)phenol” consists of a phenol group with two chlorine atoms and a trifluoromethyl group attached to the benzene ring .

Scientific Research Applications

Chloroform and Chlorinated Organics Formation

Research has shown that triclosan, a compound structurally related to 2,6-Dichloro-3-(trifluoromethyl)phenol, reacts with free chlorine under water treatment conditions. This reaction produces various chlorophenoxyphenols and chlorophenols, including derivatives of triclosan like 5,6-dichloro-2-(2,4-dichlorophenoy)phenol and 2,4-dichlorophenol, formed through bimolecular electrophilic substitution and ether cleavage. In the presence of excess free chlorine, chloroform formation is observed as well (Rule et al., 2005).

Hydrogen Bonding in Phenols

Studies on compounds like 2,6-bis(trifluoromethyl)phenol have revealed interesting insights into hydrogen bonding. Quantum chemical computations indicate that the global minimum of these compounds is stabilized by hydrogen bonds. This bonding results in changes to the molecular geometry, such as lengthening of the C–F bond involved in the interaction, shortening of the C–O bond, and lengthening of the ring C–C bond between interacting substituents (Kovács & Hargittai, 1998).

X-ray Powder Diffraction in Phenol Derivatives

X-ray powder diffraction techniques have been used to investigate the lattice parameters of various phenol derivatives, including 2,6-dichloro-4-nitrophenol and 2,6-dichloro-phenoloindophenol tetrahydrate. These studies provide valuable data on the crystal structure of these compounds, which can be crucial for understanding their chemical properties and potential applications (Rafalska-Lasocha et al., 2004).

Synthesis and Structural Studies

Research on related compounds such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has led to developments in synthesis methods and structural analysis. These studies include spectroscopic and computational approaches to understand the molecular geometry and properties of these compounds (Hasan & Shalaby, 2016).

Safety And Hazards

The safety data sheet for a similar compound, “3,5-Bis(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2,6-Dichloro-3-(trifluoromethyl)phenol” and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBUXKCICMFVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Clough, RP Dale, B Elsdon… - Pest management …, 2016 - Wiley Online Library
BACKGROUND Exploiting novel herbicidal modes of action is an important method to overcome the challenges faced by increasing resistance and regulatory pressure on existing …
Number of citations: 11 onlinelibrary.wiley.com

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